Chromium-catalyzed allylic defluorinative acylation of trifluoromethyl-substituted alkenes with acyl oxime esters†
Organic Chemistry Frontiers Pub Date: 2023-10-09 DOI: 10.1039/D3QO01331F
Abstract
Herein we report a chromium-catalyzed reductive allylic defluorinative acylation of trifluoromethyl substituted alkenes with acyl oxime esters as the acylating agents, allowing for efficient synthesis of various ketones bearing a gem-difluoroalkene unit. The preliminary mechanistic investigations reveal that low-valent chromium species promote both the reduction of acyl oxime esters and the rate-limiting β-fluoro elimination while the additive potassium phosphate suppresses the undesired hydroacylation side reaction.
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Journal Name:Organic Chemistry Frontiers
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